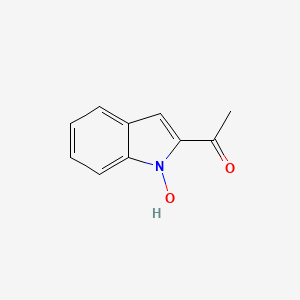

1-(1-Hydroxy-1H-indol-2-yl)ethanone

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. nih.govresearchgate.netmdpi.comresearchgate.net This prominence is rooted in both its natural occurrence and its synthetic accessibility, which has allowed for extensive exploration of its chemical space.

Historical Context and Natural Product Inspiration

The journey of indole derivatives in medicine is deeply intertwined with the study of natural products. For centuries, plant- and microorganism-derived compounds containing the indole moiety have been utilized for their medicinal properties. nih.govresearchgate.netnih.gov Classic examples include the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, isolated from the Madagascar periwinkle (Catharanthus roseus), which are indispensable in cancer chemotherapy. mdpi.com Similarly, reserpine, an alkaloid from Rauwolfia serpentina, has been historically used as an antihypertensive and antipsychotic agent. nih.gov These and many other natural indole alkaloids have not only provided effective treatments but have also served as templates for the design and synthesis of new, improved therapeutic agents. nih.govnih.gov The rich history of indole-containing natural products continues to inspire chemists to explore the therapeutic potential of this versatile scaffold.

Broad Pharmacological Relevance of Indole Scaffold

The indole ring system is a key pharmacophore in a vast number of synthetic drugs with diverse pharmacological activities. nih.govresearchgate.netmdpi.com Its electron-rich nature and planar structure facilitate interactions with various biological macromolecules through mechanisms such as hydrogen bonding and π-π stacking. researchgate.netnih.gov This has led to the development of indole-based drugs across numerous therapeutic areas.

Table 1: Examples of Pharmacological Activities of Indole Derivatives

| Pharmacological Activity | Examples of Indole-Based Drugs |

|---|---|

| Anti-inflammatory | Indomethacin mdpi.comnih.govmdpi.com |

| Anticancer | Sunitinib, Vincristine, Vinblastine mdpi.com |

| Antiviral | Delavirdine nih.gov |

| Antihypertensive | Pindolol, Reserpine nih.govmdpi.com |

| Antimicrobial | Various synthetic derivatives openmedicinalchemistryjournal.com |

The wide range of biological activities exhibited by indole derivatives underscores the remarkable versatility of this scaffold in drug design and its continued importance in the development of new medicines to address global health challenges. mdpi.com

Rationale for Research on 1-(1-Hydroxy-1H-indol-2-yl)ethanone

Despite the extensive research into indole derivatives, the specific compound this compound remains largely unexplored in the scientific literature. This knowledge gap, coupled with its unique structural features, provides a strong rationale for its investigation.

Structural Peculiarities and Potential for Novel Bioactivity

The structure of this compound presents two key modifications to the basic indole scaffold that are known to influence its chemical and biological properties: a hydroxyl group at the N1 position and an acetyl group at the C2 position.

The introduction of a hydroxyl group on the indole nitrogen to form a 1-hydroxyindole (B3061041) is a relatively uncommon structural motif, which may lead to unique physicochemical properties such as altered polarity and acidity. researchgate.net Research on other 1-hydroxyindole derivatives has suggested their potential as inhibitors of platelet aggregation. researchgate.net The presence of this N-hydroxy functionality could also open up new metabolic pathways or alter the compound's interaction with biological targets compared to its N-unsubstituted counterparts.

The acetyl group at the C2 position, forming a 2-acylindole, is another significant feature. Acylation at this position can influence the electronic properties of the indole ring and provide an additional site for hydrogen bonding or other interactions. While the related compound, 1-(1H-indol-2-yl)ethanone, is commercially available, its biological properties are not extensively documented in the public domain. sigmaaldrich.comchemsrc.com The combination of both the 1-hydroxy and 2-acetyl functionalities in a single molecule is what makes this compound particularly intriguing. This unique combination has the potential to confer novel bioactivities that are distinct from those of simpler indole derivatives.

Current Gaps in the Academic Literature Pertaining to the Compound

A comprehensive search of the existing scientific literature reveals a significant lack of data specifically on this compound. While there are reports on the synthesis and biological activities of various other substituted indoles, including some 1-hydroxyindoles and 2-acylindoles, this specific combination of substituents appears to be uncharacterized. researchgate.netresearchgate.netacs.orgnih.gov There is a clear need for fundamental research to synthesize and characterize this compound, followed by a systematic evaluation of its biological properties. Such studies would not only fill a void in the chemical literature but could also uncover a new class of indole derivatives with therapeutic potential. The exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and the discovery of new drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

1-(1-hydroxyindol-2-yl)ethanone |

InChI |

InChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3 |

InChI Key |

DDZLKBLAXCDVGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N1O |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 1 1 Hydroxy 1h Indol 2 Yl Ethanone and Its Analogues

Strategic Disconnections and Key Precursors

Retrosynthetic analysis of 1-(1-hydroxy-1H-indol-2-yl)ethanone reveals several potential disconnections, guiding the design of synthetic routes. The primary strategic disconnections involve cleaving the N-O bond, the bonds of the indole (B1671886) core, or the acetyl side chain.

N-O Bond Disconnection: The most straightforward disconnection is that of the N-hydroxyl bond. This approach simplifies the target molecule to the more common 1-(1H-indol-2-yl)ethanone (also known as 2-acetylindole) nih.govscbt.com. The synthesis would then depend on a subsequent, direct N-hydroxylation step. This strategy is attractive due to the commercial availability or established syntheses of 2-acetylindole.

Indole Ring Disconnection (Cyclization Strategies): A more convergent approach involves constructing the N-hydroxyindole ring system directly from acyclic precursors. This avoids the potentially problematic direct hydroxylation of a pre-formed indole.

C-N and C-C Bond Disconnection: This strategy, reminiscent of classical indole syntheses, leads to precursors where the nitrogen is already oxidized. A key precursor for this route is a substituted 2-nitrostyrene derivative. A base-mediated cyclization of such a precursor can directly yield the N-hydroxyindole ring. nih.gov

Reductive Cyclization: Another powerful disconnection strategy involves breaking the N-C2 and C3-C3a bonds, leading to an ortho-substituted nitroarene. For instance, a 2-(2-nitrophenyl)ketone can undergo reductive cyclization to form the N-hydroxyindole core. nih.govresearchgate.net

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

1-(1H-Indol-2-yl)ethanone

Substituted 2-nitrostyrenes

2-(2-Nitrophenyl)ketones or aldehydes

Substituted Phenylhydrazines and β-dicarbonyl compounds

Established Synthetic Routes to Indole-2-yl Ethanones

The synthesis of the 1-(1H-indol-2-yl)ethanone core is a critical step for strategies relying on subsequent hydroxylation. Several classical and modern methods are available for this purpose.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. alfa-chemistry.comijarsct.co.in

For the synthesis of 2-acetylindoles, phenylhydrazine (B124118) is reacted with a 1,3-dicarbonyl compound such as acetylacetone (B45752) or a related derivative. The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and the ketone.

Tautomerization of the hydrazone to its enamine form.

A unito.itunito.it-sigmatropic rearrangement (an electrocyclic reaction) to form a di-imine intermediate.

Aromatization followed by cyclization and the elimination of an ammonia (B1221849) molecule to yield the final indole ring. wikipedia.orgalfa-chemistry.com

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. wikipedia.orgtestbook.com The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used. thermofisher.com

Beyond the Fischer synthesis, numerous other methods have been developed for the construction of the indole nucleus, some of which are applicable to the synthesis of 2-acetylindoles.

Palladium-Catalyzed Cyclizations: Modern cross-coupling chemistry offers efficient routes to indoles. For example, palladium-catalyzed reactions of 2-alkynylanilines can lead to the formation of the indole ring. mdpi.comorganic-chemistry.org These methods often exhibit high functional group tolerance.

Leimgruber-Batcho Indole Synthesis: This method involves the condensation of an o-nitrotoluene with a dimethylformamide acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com This is a versatile method for producing various indole derivatives.

Reissert Synthesis: This involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form indole-2-carboxylic acid, which can be further functionalized. pharmaguideline.com

Metal-Free Cyclizations: Recent research has focused on more environmentally benign methods, such as the use of iodine as a mediator in the electrochemical intramolecular amination of 2-vinylanilines to form indoles. organic-chemistry.org

Introduction of Hydroxyl Group: Synthetic Strategies

The introduction of the N-hydroxyl group is the defining step in the synthesis of this compound. This can be achieved either by direct functionalization of the indole nitrogen or by incorporating the N-OH moiety during the ring-forming process.

The direct oxidation of a pre-formed indole to an N-hydroxyindole is a potential route. nih.gov However, this approach can be challenging due to the reactivity of the indole ring itself, which can lead to oxidation at other positions (e.g., C2 or C3) or polymerization. acs.org While methods for the directed C-H hydroxylation of the indole's benzene (B151609) ring have been developed, selective N-hydroxylation remains less common and often requires specific enzymatic or reagent-controlled conditions. researchgate.netnih.gov Biocatalytic approaches using evolved monooxygenases have shown promise for indole hydroxylation, though typically at carbon positions. nih.govbeilstein-journals.org

A more robust and widely employed strategy involves designing the synthesis around precursors that already contain the nitrogen in the correct oxidation state. This allows for the formation of the N-hydroxyindole ring in the final cyclization step.

Reductive Cyclization of Nitroarenes: This is a powerful method for generating N-hydroxyindoles. The cyclization of substrates like 2-(2-nitrophenyl)aldehydes or ketones under reductive conditions (e.g., with zinc powder and acid) can efficiently produce the desired N-hydroxyindole core. nih.govresearchgate.net

Base-Mediated Cyclization of 2-Nitrostyrenes: A notable method involves the base-mediated cyclization of alkyl 2-(2-nitroaryl)butenoates. Using a strong base like sodium tert-pentoxide, these precursors can be converted directly into N-hydroxyindoles in a one-step reaction. nih.gov This approach is highly effective for synthesizing a range of N-hydroxyindole derivatives.

Annulation of Nitrosoarenes: The reaction of nitrosoarenes with alkynes, such as conjugated terminal alkynones, provides a highly regioselective and atom-economical route to N-hydroxy-3-aroylindoles. unito.it This cycloaddition likely proceeds through a stepwise diradical mechanism. unito.it While this method typically yields 3-acylindoles, it demonstrates the utility of using pre-oxidized nitrogen precursors in indole synthesis.

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be broadly categorized into reactions at the indole nitrogen (N-1), functionalization of the ethanone (B97240) moiety, and substitution on the indole ring.

Modifications at the Indole Nitrogen (N-1)

The hydroxyl group attached to the indole nitrogen is a key site for derivatization, influencing the electronic properties and stability of the molecule. Common modifications include alkylation, acylation, and sulfonylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position can enhance lipophilicity and modulate biological activity. N-alkylation is typically achieved by treating the N-hydroxyindole with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity and avoid side reactions. While direct alkylation of the N-hydroxy group can be challenging, a common strategy involves the deprotonation of the hydroxyl group with a suitable base like sodium hydride, followed by reaction with an alkylating agent youtube.com.

N-Acylation: Acylation of the N-hydroxy group can lead to the formation of N-acyloxyindole derivatives. These compounds can serve as prodrugs or exhibit their own biological activities. The reaction is generally carried out using acyl chlorides or anhydrides in the presence of a base. For instance, acetic anhydride (B1165640) can be used for acetylation nih.gov. Thioesters have also been reported as effective acylating agents for the N-acylation of indoles, offering a mild and chemoselective alternative to more reactive acyl chlorides beilstein-journals.orgnih.gov.

N-Sulfonylation: The introduction of a sulfonyl group at the N-1 position can significantly alter the electronic and steric properties of the molecule. This is typically achieved by reacting the N-hydroxyindole with a sulfonyl chloride in the presence of a base.

| Modification | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., NaH), Solvent (e.g., DMF, THF) | 1-Alkoxy-1H-indol-2-yl)ethanone |

| N-Acylation | Acyl chloride or Anhydride (e.g., Ac2O), Base (e.g., Pyridine, Et3N) | 1-Acyloxy-1H-indol-2-yl)ethanone |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine, Et3N) | 1-(Sulfonyloxy)-1H-indol-2-yl)ethanone |

Functionalization of the Ethanone Moiety

The ethanone group at the C-2 position provides a reactive handle for a variety of chemical transformations, allowing for chain extension, introduction of new functional groups, and the construction of more complex molecular architectures.

Aldol (B89426) Condensation: The α-protons of the ethanone moiety are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions with aldehydes or ketones wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com. This reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of a β-hydroxy carbonyl unit, which can be further modified. For instance, a Claisen-Schmidt condensation can be performed with aromatic aldehydes in the presence of a base masterorganicchemistry.com.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new chiral center, and stereoselective reduction methods can be employed to control the stereochemistry of the resulting alcohol.

Horner-Wadsworth-Emmons Reaction: The ethanone can be converted to an alkene through the Horner-Wadsworth-Emmons reaction. This involves the reaction of the ketone with a phosphonate (B1237965) carbanion to yield an α,β-unsaturated ester or other electron-withdrawing group with high E-selectivity nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com.

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH, KOH) or Acid catalyst | β-Hydroxy ketone |

| Reduction | NaBH4 or LiAlH4, Solvent (e.g., MeOH, THF) | Secondary alcohol |

| Horner-Wadsworth-Emmons Olefination | Phosphonate ester, Base (e.g., NaH), Aldehyde/Ketone | Alkene |

Substitution on the Indole Ring (e.g., C-3, C-5, C-6)

The indole ring is susceptible to electrophilic aromatic substitution, with the C-3 position being the most nucleophilic. However, substitution at other positions on the benzene ring (C-4, C-5, C-6, and C-7) can also be achieved, often requiring specific directing groups or reaction conditions.

Halogenation: Halogenation of the indole ring, typically at the C-3 position, can be achieved using various halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for chlorination and bromination, respectively. Enzymatic halogenation has also been explored as a green alternative nih.gov.

Nitration: Nitration of the indole ring can be achieved using nitrating agents such as nitric acid in acetic anhydride or other mixed acid conditions. The position of nitration is influenced by the substituents already present on the indole ring.

Friedel-Crafts Acylation and Alkylation: The indole ring can undergo Friedel-Crafts reactions to introduce acyl or alkyl groups. These reactions are typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) ias.ac.inwikipedia.orgsigmaaldrich.com. The regioselectivity of these reactions can be influenced by the existing substituents on the indole nucleus. For 5-hydroxyindole (B134679) derivatives, Friedel-Crafts acetylation has been shown to occur regioselectively at the C-6 position ias.ac.in.

| Position | Reaction | Reagents and Conditions | Product Type |

|---|---|---|---|

| C-3 | Halogenation | NCS, NBS, or NIS in a suitable solvent | 3-Halo derivative |

| C-5 | Nitration | HNO3/H2SO4 | 5-Nitro derivative |

| C-6 | Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 6-Acyl derivative |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency. Key strategies include the use of microwave-assisted synthesis, solvent-free reactions, and reusable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times nih.govunito.it. The synthesis of various indole derivatives, including those with the 1-hydroxy-1H-indol-2-yl)ethanone core, can be efficiently carried out using microwave-assisted organic synthesis (MAOS) techniques nih.gov.

Solvent-Free Reactions: Performing reactions without a solvent or in environmentally benign solvents like water is a cornerstone of green chemistry. Solvent-free conditions can lead to improved reaction rates and easier product isolation.

Reusable Catalysts: The use of heterogeneous or reusable catalysts simplifies product purification and reduces waste. Various solid-supported catalysts and ionic liquids have been developed for the synthesis of indole derivatives.

Stereoselective Synthesis Considerations

The presence of the ethanone moiety and the potential for creating new chiral centers through its functionalization makes the stereoselective synthesis of this compound analogues a critical area of investigation.

Chiral Reduction of the Ketone: The reduction of the ethanone to a secondary alcohol can be performed enantioselectively using chiral reducing agents or catalysts. Enzymatic reductions, for example, can provide high enantioselectivity under mild conditions nih.gov.

Asymmetric Alkylation: The α-carbon of the ethanone can be deprotonated to form an enolate, which can then undergo enantioselective alkylation using chiral phase-transfer catalysts or chiral auxiliaries nih.govcaltech.edu.

Advanced Analytical Characterization of 1 1 Hydroxy 1h Indol 2 Yl Ethanone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular puzzle of 1-(1-hydroxy-1H-indol-2-yl)ethanone and its derivatives. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, as well as their connectivity through various 2D-NMR experiments.

For 1-hydroxyindole (B3061041) derivatives, ¹H NMR spectra are crucial for identifying the protons on the indole (B1671886) ring and the substituent groups. For instance, in the synthesis of 1-acyloxyindole derivatives, the chemical shifts and coupling constants of the aromatic protons provide definitive evidence for the substitution pattern. nih.gov Similarly, in the characterization of 3,6-diacetyl-5-hydroxyindoles, the singlets corresponding to the C-7 and C-4 protons confirm the position of the acetyl group. ias.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms. For example, in 1-acetoxyindoles, the carbonyl carbon of the N-OC(O)CH₃ group appears at approximately 168.5 ppm. nih.gov

Table 1: Representative NMR Data for Indole Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| 1-Acetoxyindoles | ¹³C | ~168.5 | Carbonyl carbon of the N-OC(O)CH₃ group. nih.gov |

| 3,6-Diacetyl-5-hydroxyindoles | ¹H | ~7.30 and ~7.52 | Singlets for C-7 and C-4 protons. ias.ac.in |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound.

In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies. For example, in 2-styryl-6-phenyl-7-methyl-8-acetyl-4H-pyrano[2,3-f]indol-4-one, the carbonyl stretching bands of the γ-pyrone ring and the C-8 acetyl group are observed around 1630 cm⁻¹. ias.ac.in The IR spectrum of 2,7-dimethyl-2-cinnamoyl-6-phenyl-8-acetyl-4H-pyrano[2,3-f]indol-4-one shows distinct carbonyl stretching absorptions for the γ-pyrone, C-3 cinnamoyl, and C-8 acetyl groups at 1650 cm⁻¹, 1635 cm⁻¹, and 1615 cm⁻¹, respectively. ias.ac.in The presence of a hydroxyl group on the indole nitrogen in 1-hydroxyindole derivatives would be indicated by a characteristic O-H stretching band.

Table 2: Characteristic IR Frequencies for Indole Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-Styryl-6-phenyl-7-methyl-8-acetyl-4H-pyrano[2,3-f]indol-4-one | C=O (γ-pyrone and acetyl) | 1630 ias.ac.in |

| 2,7-Dimethyl-2-cinnamoyl-6-phenyl-8-acetyl-4H-pyrano[2,3-f]indol-4-one | C=O (γ-pyrone) | 1650 ias.ac.in |

| C=O (C-3 cinnamoyl) | 1635 ias.ac.in | |

| C=O (C-8 acetyl) | 1615 ias.ac.in |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For indole derivatives, MS is used to confirm the molecular weight of the synthesized compounds. For instance, the mass spectrum of 2,7-dimethyl-2-cinnamoyl-6-phenyl-8-acetyl-4H-pyrano[2,3-f]indol-4-one showed a molecular ion peak at m/z 461, which was also the base peak. ias.ac.in The fragmentation pattern can further corroborate the proposed structure. For example, the same compound exhibited fragment ions corresponding to the loss of a methyl group ([M-CH₃]⁺ at m/z 466, likely a typo in the source and should be m/z 446), an acetyl group ([M-COCH₃]⁺ at m/z 418), and other characteristic fragments. ias.ac.in HRMS is essential for confirming the elemental formula of novel derivatives, providing a high degree of confidence in their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore system within the molecule.

For 1-acyloxyindole derivatives, the λ_max values are typically found in the range of 229–236 nm. nih.gov In the case of a color-change reaction for the determination of 2-acetyl-1-pyrroline, a related N-heterocyclic compound, the UV-Vis spectrum of the green product solution exhibited a λ_max of 623 nm. mdpi.com This technique is valuable for confirming the presence of the indole chromophore and for studying the effects of various substituents on the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For novel indole derivatives, obtaining a single crystal suitable for X-ray analysis provides unambiguous proof of its structure. For example, the structure of N-hydroxy-3-(2′-chlorobenzoyl)-5-nitro-1H-indole was confirmed by single-crystal X-ray analysis, which also established the 3-regioselectivity of the synthesis reaction. unito.it Similarly, the C-alkylated product of 3-acetyl-1-benzyl-2-hydroxy-5-methoxyindole was identified as 3-acetyl-1,3-dibenzyl-5-methoxy-1,3-dihydro-2H-indol-2-one through X-ray crystallographic analysis. researchgate.net This technique is indispensable for resolving any structural ambiguities that may remain after spectroscopic analysis.

Chromatographic Purity and Characterization (e.g., LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its characterization, especially when coupled with a mass spectrometer. Liquid chromatography-mass spectrometry (LC-MS) separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase, and the mass spectrometer provides mass information for each separated component.

In the synthesis of 1-hydroxyindole derivatives, LC-MS is a powerful tool for monitoring the progress of a reaction, identifying byproducts, and confirming the molecular weight of the desired product. It is particularly useful for analyzing complex reaction mixtures where multiple products may be formed. The purity of the final compound can be determined by the presence of a single major peak in the chromatogram with the expected mass-to-charge ratio.

Structure Activity Relationship Sar and Molecular Design Principles for 1 1 Hydroxy 1h Indol 2 Yl Ethanone Derivatives

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.gov Substitutions at various positions on this ring system can profoundly influence the biological activity of the resulting compounds.

Role of Hydroxyl Group Position (C-1, C-3, C-5, C-6) on Bioactivity

The position of the hydroxyl group on the indole ring is a key determinant of bioactivity. For instance, indole compounds with a hydroxyl group on the benzene ring, such as serotonin (B10506) (5-hydroxytryptamine), exhibit significant physiological effects. nih.gov In the context of 1-(1-Hydroxy-1H-indol-2-yl)ethanone derivatives, the placement of the hydroxyl group at C-1 is a defining feature. While direct SAR studies on the specific migration of this C-1 hydroxyl group to other positions are limited, broader research on indole derivatives provides valuable insights.

Studies on various indole analogs have shown that the presence and location of a hydroxyl group can dramatically alter their therapeutic properties. For example, in a series of 5-hydroxyindole (B134679) analogs, certain compounds demonstrated potent antimicrobial activity. chula.ac.th Research on indole-based inhibitors of tubulin polymerization has highlighted the importance of substituents at the 3-position. nih.gov Specifically, derivatives with a hydroxyiminomethyl group at C-3 showed submicromolar inhibitory values. nih.gov

Furthermore, the cytotoxicity of certain indole derivatives can be influenced by the position of substituents on the benzene portion of the indole ring. In some cases, compounds substituted at the C-5 position are more cytotoxic than those substituted at the C-6 position. nih.gov However, exceptions exist, indicating that the relationship between substituent position and bioactivity is complex and depends on the specific molecular context. nih.gov

The stability of indole derivatives in biological systems can also be affected by substitutions. A study on 5-substituted-indole nucleosides found that all substituted indoles were more stable than the unsubstituted indole residue, with the electronic influence of the substituents correlating with stability. researchgate.net

Effects of Substituents at Nitrogen (N-1)

The nitrogen atom at position 1 (N-1) of the indole ring is a critical site for modification. The presence of a substituent at N-1 can significantly impact a compound's biological profile. The hydrogen atom on the N-1 nitrogen is key to the hydrogen atom transfer (HAT) mechanism, a primary antioxidant pathway for indoles. nih.gov Substituting this hydrogen can therefore diminish antioxidant activity by preventing the formation of the indolyl radical. nih.gov

Conversely, N-substituted indole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal effects. nih.gov For example, replacing the methyl substituent on N-1 with a proton was found to drastically lower the activity of certain indole-containing natural products. mdpi.com In the development of CBP/EP300 bromodomain inhibitors, 1-(1H-indol-1-yl)ethanone derivatives were identified and optimized, highlighting the importance of the N-1 substitution pattern in achieving potent and selective inhibition. nih.gov

Influence of Substitutions on the Benzenoid Portion

Substituents on the benzenoid portion (positions C-4, C-5, C-6, and C-7) of the indole ring also play a crucial role in determining bioactivity. The electronic and steric properties of these substituents can modulate the interaction of the molecule with its biological target. For instance, in a study of indole derivatives as hyaluronidase (B3051955) inhibitors, it was found that introducing an indole ring improved biological activity compared to other heterocycles like quinoline (B57606) and pyridine. nih.gov

The nature of the substituent on the benzenoid ring can have a significant impact. For example, in a series of celastrol-indole derivatives, a C-6 substituted compound showed high cytotoxicity against human hepatocellular carcinoma. nih.gov In another study, the position of a methyl group on the benzyl (B1604629) group of certain indole derivatives was critical, with the meta-methyl configuration being the most bioactive. mdpi.com Similarly, for fluorine substituents, the ortho-fluorine configuration was found to be the most effective. mdpi.com

Modifications of the Ethanone (B97240) Moiety and Linker Chemistry

The ethanone moiety at the C-2 position of the indole ring is another key area for structural modification. The nature of this group and any associated linker chemistry can significantly influence the compound's pharmacological properties. Research on 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors involved optimization of this part of the molecule to enhance potency and selectivity. nih.gov

Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For indole derivatives, stereochemical configurations of substituents can modulate their effects. For instance, replacing a β-OH group with an α-OH group on a substituent was shown to cause a noteworthy increase in cytotoxicity in one study. mdpi.com

In the context of spirocyclic aminals derived from aryl-substituted cyclopropanones, diastereoselectivity was observed, with steric effects appearing to have a greater impact than electronic effects. acs.org This highlights the importance of controlling the stereochemistry during the synthesis of complex indole derivatives to achieve the desired biological activity.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery and optimization of lead compounds. pharmacelera.com This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent molecules. pharmacelera.com FBDD has been successfully applied to the development of indole derivatives.

The identification and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors began with fragment-based virtual screening (FBVS). nih.gov This approach allowed for the discovery of initial hits that were then systematically optimized to produce highly potent and selective inhibitors. nih.gov The success of FBDD relies on the quality of the fragment library and the use of sensitive biophysical techniques to detect the weak binding of fragments. astx.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For compounds related to the indole (B1671886) class, DFT has been used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

In studies of other heterocyclic compounds intended as enzyme inhibitors, DFT analysis helps to correlate electronic properties with biological activity. For instance, understanding the molecular electrostatic potential (MEP) surface can identify regions prone to electrophilic or nucleophilic attack, which is crucial for predicting interaction points with receptor sites. While specific HOMO-LUMO gap values for 1-(1-hydroxy-1H-indol-2-yl)ethanone are not available, it is a standard and valuable method for assessing the reactivity of novel indole derivatives. physchemres.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. Studies on various indole ethanone (B97240) derivatives have explored their potential as inhibitors of several key enzymes.

Cyclooxygenase (COX) Enzymes: Indole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of COX-1 and COX-2 enzymes. Docking studies of various 1-(1H-indol-1-yl)ethanone and indole acetohydrazide derivatives reveal critical interactions within the COX active sites. eurekaselect.commdpi.com Key binding interactions for indole-based inhibitors often involve hydrogen bonds with catalytically important residues such as Tyrosine (Tyr) 355, Arginine (Arg) 120, and Serine (Ser) 530. physchemres.orgmdpi.com The indole scaffold typically fits into a hydrophobic channel of the enzyme. The ability of a compound to selectively bind to the larger active site of COX-2 over COX-1 is a key focus of these computational studies. mdpi.com

Indoleamine 2,3-Dioxygenase (IDO): IDO1 is a heme-containing enzyme and a significant target in cancer immunotherapy. researchgate.netnih.gov Molecular docking of inhibitors into the IDO1 crystal structure (e.g., PDB: 5EK3, 6KPS) shows that a crucial interaction is often the coordination between the ligand and the heme iron. researchgate.netnih.gov Other important interactions for inhibitors include hydrogen bonds with residues like Ala264 and Ser167 and hydrophobic interactions with residues such as Phe226. nih.gov The ethanone moiety of an indole-based compound could potentially be positioned to form favorable interactions within the binding pocket.

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. nih.gov Docking studies on indol-2-one (B1256649) derivatives have been performed using the crystal structure of S. aureus DNA gyrase (e.g., PDB ID: 2XCT). These studies indicate that indole compounds can fit into the ATP-binding site or other pockets of the enzyme, inhibiting its function which is essential for bacterial DNA replication. nih.gov The interactions are typically a mix of hydrogen bonds and hydrophobic contacts with the enzyme's active site residues.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity. Overactivation is linked to neurodegenerative diseases. Docking studies on NMDA receptor antagonists have utilized crystal structures like PDB ID 5UN1. nih.gov These studies show that inhibitors can block the ion channel or bind to allosteric sites. For example, docking simulations of Huperzine A analogues showed interactions within the active site with binding energies suggesting a stable complex. nih.gov Similarly, other antagonists have been shown to bind to the amino-terminal domain (ATD) of the receptor. wjgnet.com An indole-based scaffold could be explored for its potential to fit into one of the receptor's binding pockets.

Binding affinity is often predicted computationally as a docking score (e.g., in kcal/mol) or correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀). Lower binding energy values suggest more stable and favorable interactions between the ligand and the target protein.

The table below summarizes binding affinity data from docking studies of various indole derivatives and other inhibitors against the target enzymes.

| Target Enzyme | Compound Class/Example | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ | Source |

| COX-2 | Aristolochic acid | -275.54 (E-value, KJ/mol) | - | nih.gov |

| IDO1 | Compound from virtual screen | - | 3.96 µM (on Hela cells) | researchgate.netresearchgate.net |

| IDO1 | Erlotinib derivative (compound e ) | - | 0.32 µM | frontiersin.org |

| DNA Gyrase | NSC 103003 | - | 50 µM | nih.gov |

| NMDA Receptor | Huperzine A analogue (NM28) | -7.83 | - | nih.gov |

| NMDA Receptor | Amurensinine (protonated) | -8.1 | - | wjgnet.com |

| NMDA Receptor | 17alpha-hydroxywithanolide D | -11.9 | - | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking. MD simulations can be used to assess the stability of the binding pose predicted by docking, calculating parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms.

For example, MD simulations were performed on novel Huperzine A analogues docked into the NMDA receptor to confirm the stability of the predicted interactions. nih.gov In another study, MD simulations of flavonoid inhibitors with the IDO1 enzyme were used to evaluate the conformational stability of the complexes. nih.gov Such simulations would be a critical next step to validate any promising docking results for this compound, ensuring the predicted interactions remain stable in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For indole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting enzymes like IDO. These models generate contour maps that indicate where steric bulk, positive or negative electrostatic charges, or hydrophobic properties would be favorable or unfavorable for activity. Such models are powerful predictive tools for designing more potent analogues and for the virtual screening of compound libraries. mdpi.comtsijournals.com While a specific QSAR model for this compound has not been reported, it could be included in a training set to develop a model for a series of related indole inhibitors.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial in early-stage drug discovery to evaluate the drug-like properties of a compound. nih.gov Various software tools like SwissADME and pkCSM are used to calculate key physicochemical and pharmacokinetic parameters. sciensage.info For indole-containing compounds like melatonin (B1676174) and its derivatives, these tools have been used to predict properties essential for bioavailability. researchgate.netresearchgate.net

Key predicted parameters for drug-like molecules include:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility (LogS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if a compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

The table below shows representative in silico ADME predictions for related indole compounds, illustrating the type of data generated in such studies.

| Parameter | Predicted Value/Property | Significance | Source |

| Lipophilicity (Consensus LogP) | Ranges from 2.0 to 5.0 for many drug-like indoles | Good oral absorption | researchgate.net |

| Water Solubility (LogS) | Values < -6 indicate poor solubility | Affects absorption | researchgate.net |

| Human Intestinal Absorption | >90% for many indole derivatives | High potential for oral bioavailability | nih.gov |

| BBB Permeant | Yes/No | Determines potential for CNS activity | researchgate.net |

| CYP Isozyme Inhibition (e.g., CYP1A2, 2D6) | Often predicted as Yes/No | Risk of metabolic drug-drug interactions | researchgate.net |

These computational tools allow for the early identification of potential liabilities, guiding the chemical modification of lead compounds to achieve a more favorable pharmacokinetic profile. sciensage.info

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models are then used as queries to screen databases of compounds, prioritizing those that match the pharmacophoric features for further experimental testing.

Application in Identifying Novel Enzyme Inhibitors

Research on 1-(1H-indol-1-yl)ethanone derivatives has demonstrated the utility of these computational approaches in discovering potent inhibitors for various enzymes, notably CREB-binding protein (CBP)/E1A binding protein p300 (EP300) bromodomains and cyclooxygenase-2 (COX-2).

CBP/EP300 Bromodomain Inhibitors:

Fragment-based virtual screening (FBVS) has been successfully employed to identify 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of CBP/EP300 bromodomains, which are implicated in cancer and inflammatory diseases. nih.gov This approach involves screening a library of small molecular fragments to identify those that bind to the target protein. These initial hits are then optimized and grown into more potent lead compounds.

A key pharmacophoric feature for bromodomain inhibitors is the acetyl-lysine (KAc) mimetic, which mimics the natural ligand's interaction with the binding site. nih.gov The 1-(1H-indol-1-yl)ethanone scaffold has proven to be a suitable starting point for developing such inhibitors. Through optimization, a potent compound, 32h , was identified, exhibiting high affinity for the CBP bromodomain. nih.gov

Table 1: Inhibitory Activity of a Key 1-(1H-indol-1-yl)ethanone Derivative against CBP Bromodomain

| Compound | Target | IC₅₀ (µM) |

| 32h | CBP Bromodomain | 0.037 nih.gov |

IC₅₀ represents the half-maximal inhibitory concentration.

The success of this virtual screening campaign highlights the potential of the indole-based scaffold in designing selective bromodomain inhibitors.

Cyclooxygenase-2 (COX-2) Inhibitors:

Computational studies have also explored 1-(1H-indol-1-yl)ethanone derivatives as potential inhibitors of COX-2, an enzyme involved in inflammation and pain. eurekaselect.combenthamdirect.com Molecular docking simulations were performed to predict the binding modes of these derivatives within the active site of the COX-2 enzyme.

These studies revealed that the synthesized indole derivatives could fit well into the active site of COX-2, forming key interactions with amino acid residues. For instance, one of the most active compounds, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) , demonstrated strong anti-inflammatory and analgesic properties, suggesting its potential as a selective COX-2 inhibitor. eurekaselect.com

Table 2: Key Synthesized 1-(1H-indol-1-yl)ethanone Derivative with COX-2 Inhibitory Activity

| Compound | Activity |

| D-7 | Strongest anti-inflammatory and analgesic activity among the tested compounds. eurekaselect.com |

The docking studies provide a structural basis for the observed biological activities and guide the further design of more potent and selective COX-2 inhibitors based on the 1-(1H-indol-1-yl)ethanone scaffold. nih.gov

Future Directions and Research Opportunities

Design of Next-Generation Indole-Ethanone Derivatives with Enhanced Bioactivity

The core structure of 1-(1-Hydroxy-1H-indol-2-yl)ethanone offers multiple points for chemical modification to enhance bioactivity and selectivity. Future design strategies will likely focus on systematic structure-activity relationship (SAR) studies.

Key areas for modification include:

Substitution on the Benzene (B151609) Ring: Introducing various electron-donating or electron-withdrawing groups at positions 4, 5, 6, and 7 of the indole (B1671886) ring can significantly influence pharmacokinetic and pharmacodynamic properties.

Modification of the 2-Ethanone Group: Altering the acetyl group to larger aroyl moieties has been shown to be effective in other indole series for enhancing analgesic and anti-inflammatory activities. researchgate.net Chain extension or the introduction of cyclic structures could also explore new binding interactions with biological targets.

Derivatization of the N-Hydroxy Group: While the N-hydroxy group is crucial, its conversion to N-alkoxy or N-acyloxy derivatives could create prodrugs with improved stability or bioavailability, or modulate the compound's activity. nih.gov

Research on related N-hydroxyindole-2-carboxylates has shown that the N-hydroxy and the C2-substituent (in that case, a carboxyl group) are critical for binding to the catalytic site of enzymes like human lactate (B86563) dehydrogenase 5 (hLDH5), a target in cancer therapy. nih.govnih.gov This provides a strong rationale for designing next-generation this compound derivatives that can effectively target specific enzyme active sites. Computational modeling and molecular docking studies will be instrumental in predicting favorable modifications before synthesis.

Table 1: Potential Modifications and Rationale for Enhanced Bioactivity

| Modification Site | Potential Substituents | Scientific Rationale | Supporting Evidence |

|---|---|---|---|

| Indole Positions 4, 5, 6, 7 | Halogens (F, Cl), Methoxy (-OCH3), Nitro (-NO2) | Modulate electronic properties, lipophilicity, and metabolic stability. | Optimization of CBP/EP300 inhibitors. nih.gov |

| 2-Ethanone Group | Aroyl groups (e.g., benzoyl), longer alkyl chains, heterocycles | Explore different binding pockets and enhance target affinity. | 2-Aroylindoles show potent analgesic activity. researchgate.net |

| 1-Hydroxy Group | N-methoxy, N-acetoxy, N-tosyloxy | Create prodrugs, improve stability, and alter binding characteristics. | Synthesis and use of N-alkoxyindoles. nih.gov |

Exploration of Novel Therapeutic Applications

While the full therapeutic potential of this compound is yet to be defined, research on structurally related compounds suggests several promising avenues for investigation.

Anticancer Therapy: A significant opportunity lies in oncology. N-hydroxyindole-based compounds have been identified as potent and selective inhibitors of lactate dehydrogenase A (LDH-A), an enzyme crucial for the altered metabolism of cancer cells (the Warburg effect). acs.org By inhibiting LDH-A, these compounds can disrupt the energy supply of tumors, particularly in hypoxic environments, leading to reduced cancer cell proliferation. nih.govacs.org Investigating the efficacy of this compound and its derivatives as LDH-A inhibitors is a high-priority research area.

Neuroprotection: Recent studies have shown that hydroxyindoles can protect neuronal cells from ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Exploring the potential of this compound class to mitigate oxidative stress and prevent neuronal death could open up new treatments for these devastating conditions.

Anti-inflammatory and Analgesic Agents: The indole scaffold is central to many nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. mdpi.com Research on 1-(1H-indol-1-yl)ethanone derivatives has demonstrated their potential as COX-2 inhibitors for anti-inflammatory and analgesic effects. eurekaselect.comresearchgate.net It is plausible that the N-hydroxy analogue could exhibit similar or enhanced activity, potentially with a better safety profile.

Antiviral Activity: Acyl-indole derivatives have emerged as powerful pan-serotype inhibitors of the dengue virus, highlighting the potential of this scaffold in combating infectious diseases. nih.gov Given the urgent need for new antiviral agents, screening this compound against a range of viruses is a worthwhile endeavor.

Advanced Synthetic Methodologies

The development of efficient, scalable, and environmentally friendly synthetic methods is crucial for facilitating further research and potential commercialization. While classical indole syntheses exist, modern approaches offer significant advantages.

Future research in this area should focus on:

Atom-Economical Annulation Reactions: A highly regioselective and efficient method for synthesizing N-hydroxy-3-aroylindoles involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones. unito.it Adapting this methodology for 2-ethanone derivatives could provide a direct and waste-minimizing route.

Reductive Cyclization Strategies: The reductive cyclization of substituted 2-nitrophenyl compounds is a common method for forming N-hydroxyindoles. researchgate.netresearchgate.net Optimizing catalysts and reaction conditions, perhaps using flow chemistry, could improve yields and purity.

Base-Mediated Cyclizations: A novel approach utilizes the base-mediated cyclization of 2-nitrostyrenes to produce N-hydroxyindoles, offering an alternative pathway that avoids heavy metal catalysts. nih.gov

Green Chemistry Approaches: Employing greener solvents, catalysts, and energy sources (such as microwave or ultrasound) can reduce the environmental impact of synthesis, a key consideration in modern pharmaceutical development.

Table 2: Comparison of Synthetic Routes to N-Hydroxyindoles

| Synthetic Method | Key Reactants | Advantages | Reference |

|---|---|---|---|

| Annulation | C-nitrosoaromatics, Alkynones | High regioselectivity, atom- and step-economical. | unito.it |

| Reductive Cyclization | Substituted 2-nitrophenyl ketones/acetonitriles | Well-established, versatile for various substitutions. | researchgate.netresearchgate.net |

| Base-Mediated Cyclization | 2-Nitrostyrenes, Strong Base | Avoids metal catalysts, mild conditions. | nih.gov |

Deeper Mechanistic Understanding of Biological Actions

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. This involves identifying its primary molecular targets and understanding the downstream signaling pathways it modulates.

Key research questions to address include:

Target Identification: Does the compound act as an enzyme inhibitor (e.g., LDH-A, COX-2, protein kinases), a receptor agonist/antagonist, or does it interfere with protein-protein interactions? Techniques such as thermal shift assays, affinity chromatography, and computational profiling can be used to identify binding partners.

Mechanism of Anticancer Action: If activity against cancer cells is confirmed, is it due to metabolic disruption via LDH-A inhibition, induction of apoptosis, cell cycle arrest, or another mechanism? nih.govacs.org

Neuroprotective Pathways: If the compound shows neuroprotective effects, it will be important to determine if it acts as a radical-trapping antioxidant to inhibit ferroptosis or if it modulates specific signaling pathways involved in cell survival. nih.gov

A thorough mechanistic understanding is essential for rational drug design, predicting potential side effects, and identifying patient populations that would most benefit from therapies derived from this unique indole structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.